1-(2-Bromo-6-chloropyridin-4-YL)ethanone

Description

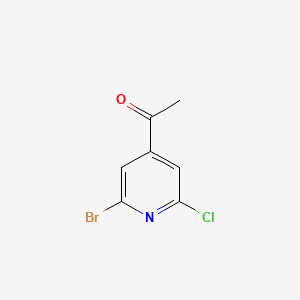

1-(2-Bromo-6-chloropyridin-4-YL)ethanone is a halogenated pyridine derivative featuring a bromo substituent at position 2, a chloro substituent at position 6, and an ethanone group at position 4 of the pyridine ring. Such compounds are typically utilized as intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula |

C7H5BrClNO |

|---|---|

Molecular Weight |

234.48 g/mol |

IUPAC Name |

1-(2-bromo-6-chloropyridin-4-yl)ethanone |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 |

InChI Key |

FBSSSKUYKKCQDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-chloropyridin-4-YL)ethanone typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with bromine in the presence of a catalyst to yield the desired product. The reaction conditions often involve controlled temperatures and the use of solvents like acetic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the operation .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-chloropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Bromo-6-chloropyridin-4-YL)ethanone has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and inhibition.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-chloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 1-(2-Bromo-6-chloropyridin-4-YL)ethanone with four closely related analogs:

Key Observations :

- Positional Isomerism: The substituent positions significantly influence reactivity and applications. For example, 1-(2-Bromo-4-chloropyridin-3-yl)ethanone (CAS 1956319-11-1) is tailored for pharmaceutical intermediates due to its meta-substituted ethanone group, whereas 2-Bromo-1-(2-chloropyridin-4-yl)ethanone (CAS 718595-36-9) is prioritized in research settings .

- Purity Variability : Purity ranges from 95% to ≥98%, reflecting differences in synthesis protocols or supplier specifications .

Reactivity Differences :

- Electrophilic Substitution: The electron-withdrawing nature of halogens (Br, Cl) deactivates the pyridine ring, directing further substitutions to specific positions. For instance, 2-Bromo-1-(2-chloropyridin-4-yl)ethanone undergoes nucleophilic attacks at the ethanone’s α-carbon due to the electron-deficient pyridine ring .

- Stability: Compounds with halogens on the pyridine ring (e.g., this compound) may exhibit higher thermal stability compared to those with halogens on the ethanone group .

Q & A

Q. Key Steps :

- Grow high-quality crystals via slow evaporation.

- Use synchrotron radiation for high-resolution data.

- Refine structures with software like OLEX2 or SHELX .

Advanced: What strategies address discrepancies between spectroscopic data and crystallographic findings in halogenated ethanones?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Dynamic NMR : Detect rotational barriers or tautomeric equilibria in solution .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify distortions .

- Twinned Data Analysis : Apply Flack parameter (η) or Rogers’ x parameter to resolve centrosymmetric ambiguities in crystallography .

Advanced: How do steric and electronic effects of Br/Cl substituents influence reactivity in cross-coupling reactions?

Answer:

- Electronic Effects :

- Cl (electron-withdrawing) activates the pyridine ring for electrophilic substitution.

- Br enhances oxidative addition in Suzuki-Miyaura couplings.

- Steric Effects :

- Ortho-substituents hinder Pd catalyst access, requiring bulky ligands (e.g., SPhos).

- Optimize solvent polarity (e.g., DMF) to stabilize transition states .

Methodological: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Engineering Controls : Use fume hoods to avoid inhalation; avoid skin contact .

- Waste Disposal : Neutralize with sand or inert absorbents before disposal.

- First Aid : For eye exposure, rinse with water for 15+ minutes; seek medical attention for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.